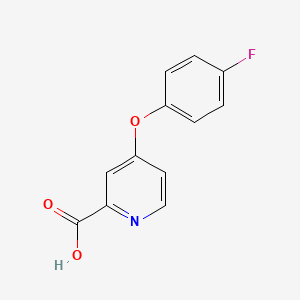

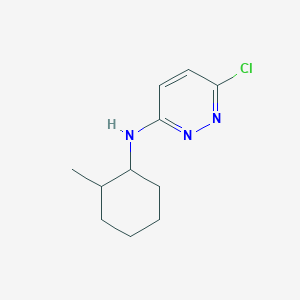

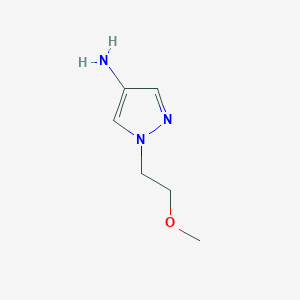

![molecular formula C12H14ClN3S B1461890 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine CAS No. 1002726-68-2](/img/structure/B1461890.png)

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine

Vue d'ensemble

Description

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is a derivative of thienopyrimidines, which are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer . This compound has been synthesized and characterized by 1H and 13C NMR spectrometry .

Synthesis Analysis

The synthesis of this compound involves several steps. It starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea. The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H and 13C NMR, and mass spectrometry data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol, followed by the reaction with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine. This is then reacted with different pyridine amines to form the final product .Applications De Recherche Scientifique

Activité anticancéreuse

Les pyrido[2,3-d]pyrimidines se sont avérées prometteuses en tant qu'agents anticancéreux en raison de leur capacité à cibler diverses voies liées au cancer. Le dérivé 2-chloro pourrait potentiellement inhiber les protéines clés impliquées dans la régulation du cycle cellulaire et la croissance tumorale. Des études suggèrent que des composés similaires ciblent la tyrosine kinase, la kinase ABL et la cible mammalienne de la rapamycine (mTOR), qui sont cruciales dans la prolifération des cellules cancéreuses .

Propriétés antibactériennes

Le squelette structurel des pyrido[2,3-d]pyrimidines a été associé à des propriétés antibactériennes. La recherche indique que ces composés peuvent être efficaces contre une variété de souches bactériennes en interférant avec la synthèse de l'ADN bactérien ou la production de protéines, ce qui les rend précieux pour le développement de nouveaux antibiotiques .

Effets dépresseurs du SNC

Des composés de la famille des pyrido[2,3-d]pyrimidines ont été étudiés pour leurs effets dépresseurs sur le système nerveux central (SNC). Cela inclut des applications potentielles dans les traitements sédatifs, anxiolytiques et antipsychotiques. Le dérivé 2-chloro pourrait être étudié pour son efficacité dans la modulation des systèmes de neurotransmetteurs au sein du SNC .

Utilisations anticonvulsivantes

L'activité anticonvulsivante des pyrido[2,3-d]pyrimidines en fait des candidats pour le traitement de l'épilepsie et d'autres troubles convulsifs. Elles peuvent agir en modifiant l'activité électrique des neurones ou en modulant l'action des neurotransmetteurs qui influencent les seuils de crises .

Effets antipyrétiques

Les pyrido[2,3-d]pyrimidines ont démontré des effets antipyrétiques (réducteurs de la fièvre), qui pourraient être exploités dans le développement de nouveaux médicaments de gestion de la fièvre. Le mécanisme peut impliquer l'inhibition de la synthèse des prostaglandines, qui est une voie commune pour réduire la fièvre .

Développement de médicaments thérapeutiques

Le squelette des pyrido[2,3-d]pyrimidines est présent dans plusieurs médicaments thérapeutiques. Avec son potentiel biologique diversifié, le dérivé 2-chloro pourrait être un point de départ pour la synthèse de nouveaux médicaments ciblant diverses maladies. Il pourrait être particulièrement utile dans le développement de thérapies ciblées avec moins d'effets secondaires .

Exploration de la voie de synthèse

Comprendre les voies de synthèse des pyrido[2,3-d]pyrimidines est crucial pour la chimie médicinale. Le dérivé 2-chloro peut servir de composé modèle pour étudier différentes approches de synthèse, ce qui est essentiel pour la conception et l'optimisation des molécules pharmacologiquement actives .

Études de résistance aux médicaments

L'émergence de souches de maladies résistantes aux médicaments pose un défi majeur aux traitements actuels. Les pyrido[2,3-d]pyrimidines, y compris le dérivé 2-chloro, peuvent être utilisées pour étudier les mécanismes de résistance et pour développer des stratégies pour la surmonter, assurant l'efficacité des médicaments existants et futurs .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it

Biochemical Pathways

The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid synthesis pathway . By binding to the enzyme, the compound could potentially inhibit the production of malonyl-CoA, thereby disrupting the synthesis of fatty acids. The downstream effects of this disruption would depend on the specific cellular context and are a topic of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antimicrobial activity . The compound has been tested for its in vitro antimicrobial activity on various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity on certain fungi . Some synthesized compounds have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .

Analyse Biochimique

Biochemical Properties

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the acetyl-CoA carboxylase enzyme, where it has been shown to exhibit binding affinity . This interaction is significant as acetyl-CoA carboxylase is a key enzyme in fatty acid biosynthesis, and its inhibition can lead to reduced lipid production. Additionally, this compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels . Furthermore, this compound can alter cell signaling pathways related to cell growth and proliferation, which is particularly relevant in the context of its anticancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetyl-CoA carboxylase results in the inhibition of this enzyme, thereby reducing fatty acid synthesis . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, making it suitable for extended experimental use . Its degradation products and their potential impacts on cellular function are still under investigation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, there are threshold effects that can lead to adverse outcomes, including toxicity and organ damage . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase, influencing metabolic flux and metabolite levels . This interaction can lead to altered lipid biosynthesis and accumulation, which is relevant for its potential use in treating metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .

Propriétés

IUPAC Name |

2-chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c13-12-15-9-6-7-17-10(9)11(16-12)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYOZNQWWUJNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

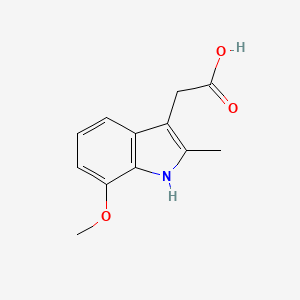

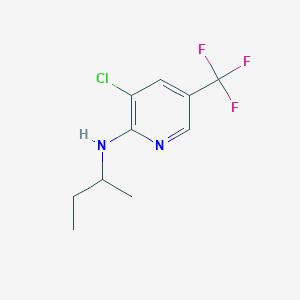

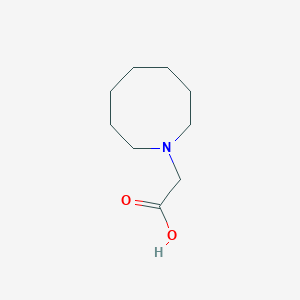

![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)

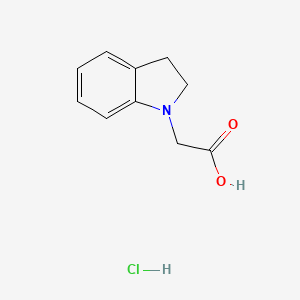

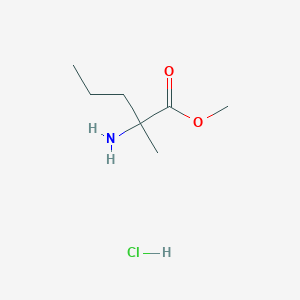

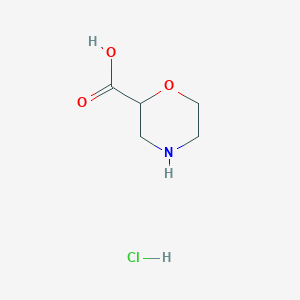

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)

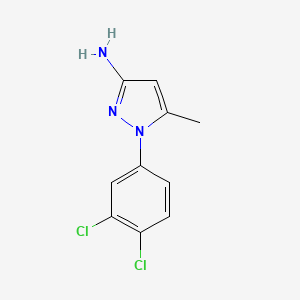

![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)